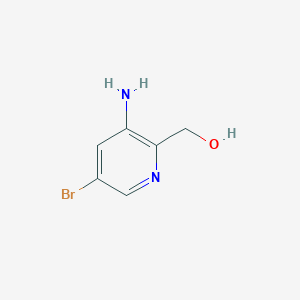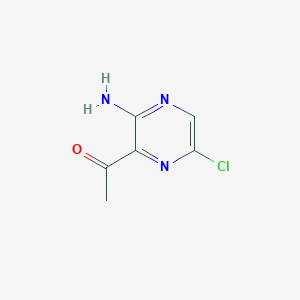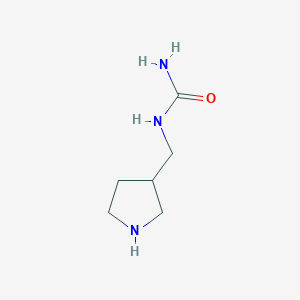![molecular formula C7H6BrN3 B1378061 8-ブロモ-6-メチル-[1,2,4]トリアゾロ[4,3-A]ピリジン CAS No. 1260769-17-2](/img/structure/B1378061.png)
8-ブロモ-6-メチル-[1,2,4]トリアゾロ[4,3-A]ピリジン
概要
説明
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the 6th position. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol .
科学的研究の応用
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
作用機序
Target of Action
It is known that triazolo-pyridine compounds, which this molecule is a part of, have been studied for their diverse pharmacological activities .
Mode of Action
Triazolo-pyridine compounds are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
It’s worth noting that triazolo-pyridine compounds have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Result of Action
Compounds within the triazolo-pyridine class have been associated with various pharmacological activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been performed under specific conditions, such as in a microwave medium .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302;H312;H315;H319;H332;H335 . Precautionary statements include P271;P261;P280 . More specific safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .
将来の方向性
生化学分析
Biochemical Properties
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . In other cells, it may promote cell proliferation by enhancing the activity of growth factor receptors and downstream signaling molecules . Additionally, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine can influence gene expression by modulating the activity of transcription factors, leading to changes in the levels of various proteins involved in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases, which play crucial roles in cellular signaling pathways . By binding to the active site of these enzymes, the compound prevents their normal function, leading to altered cellular responses . Additionally, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine can interact with DNA and RNA, affecting the transcription and translation processes and ultimately influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism . Additionally, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .
Transport and Distribution
The transport and distribution of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with brominated acetic acid derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as oxides.
Reduction Products: Reduced derivatives with altered functional groups.
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-A]pyridine: Similar structure but lacks the methyl group at the 6th position.
8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-A][1,4]benzodiazepine: Contains a benzodiazepine ring fused to the triazole ring.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications .
特性
IUPAC Name |
8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJWYKFWODIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine](/img/structure/B1377978.png)
![2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1377979.png)
![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)

![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)





![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)

